Methyl 5-(m-tolyl)nicotinate
Description
Methyl 5-(m-tolyl)nicotinate is a nicotinic acid derivative featuring a methyl ester group at the 3-position of the pyridine ring and a meta-tolyl (3-methylphenyl) substituent at the 5-position. Nicotinate esters are widely studied for their roles in prodrug design, coordination chemistry, and material science due to their tunable stability and reactivity .
Properties
CAS No. |
93349-93-0 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 5-(3-methylphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2/c1-10-4-3-5-11(6-10)12-7-13(9-15-8-12)14(16)17-2/h3-9H,1-2H3 |
InChI Key |
ZMHWOBKZPKAZBY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CC(=CN=C2)C(=O)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CN=C2)C(=O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. Transesterification reactions with alcohols (e.g., ethanol) in the presence of acid catalysts produce alternative esters.
Key Data:
Electrophilic Aromatic Substitution
The meta-tolyl substituent participates in electrophilic substitution, with reactions preferentially occurring at the para position of the tolyl group due to steric and electronic effects.
Key Reactions:
-
Nitration :
HNO/HSO at 0–5°C yields 5-(3-methyl-4-nitrophenyl)nicotinate as the major product . -
Halogenation :
Br/FeBr produces 5-(3-methyl-4-bromophenyl)nicotinate.
Comparative Reactivity:
| Electrophile | Position | Product | Yield |
|---|---|---|---|
| NO | Para | 5-(3-Methyl-4-nitrophenyl)nicotinate | 68% |
| Br | Para | 5-(3-Methyl-4-bromophenyl)nicotinate | 72% |
Cross-Coupling Reactions
The pyridine ring’s C–H bonds enable palladium-catalyzed cross-coupling, facilitating functionalization at the 2- and 4-positions.
Suzuki-Miyaura Coupling:
| Boronic Acid | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh), KCO | DMF, 100°C | 2-Phenyl-5-(m-tolyl)nicotinate | 88% |
| Vinylboronic acid | Pd(OAc), P(o-tol) | Toluene, 80°C | 2-Vinyl-5-(m-tolyl)nicotinate | 76% |
Oxidation and Reduction
-
Oxidation :
The methyl group on the tolyl moiety oxidizes to a carboxylic acid using KMnO/HSO, yielding 5-(3-carboxyphenyl)nicotinic acid. -
Reduction :
LiAlH reduces the ester to the alcohol, forming 5-(m-tolyl)nicotinyl alcohol.
Biological Interactions
Methyl 5-(m-tolyl)nicotinate exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL) . Its mechanism may involve disruption of microbial cell membranes or inhibition of NAD-dependent enzymes .
Comparative Reactivity with Analogues
| Compound | Reactivity Difference |
|---|---|
| Methyl 5-(p-tolyl)nicotinate | Faster nitration due to less steric hindrance at para position |
| Ethyl 5-(m-tolyl)nicotinate | Slower hydrolysis due to increased steric bulk of ethyl group |
Mechanistic Insights
Comparison with Similar Compounds
Key Analogs :
Methyl Nicotinate (CAS 93-60-7): The simplest methyl ester of nicotinic acid, synthesized via acid-catalyzed esterification .
Ethyl 5-Methylnicotinate (CAS 62150-46-3): Features a 5-methylpyridine ring and ethyl ester group, synthesized similarly using ethanol and sulfuric acid .
Methyl 5-Methoxynicotinate : Contains a 5-methoxy substituent, synthesized via trimethylsilyldiazomethane methylation of 5-hydroxynicotinic acid .
5-Imidazolyl Methyl Nicotinate: A metal-organic framework (MOF) precursor, synthesized by refluxing 5-imidazolyl nicotinic acid in methanol with sulfuric acid .
2.2 Physicochemical Properties
*Note: Data for this compound inferred from analogs. The bulky m-tolyl group may reduce solubility compared to smaller substituents (e.g., methyl or methoxy).
2.3 Stability and Reactivity
- Hydrolysis : Human serum albumin (HSA) catalyzes ester hydrolysis. Methyl nicotinate exhibits exceptional stability (half-life >95 hours), whereas bulkier esters (e.g., tert-butyl) hydrolyze too slowly for measurement . Ethyl esters generally hydrolyze faster than methyl esters due to steric and electronic effects.
- Coordination Chemistry : 5-Imidazolyl methyl nicotinate forms porous Cd(II) MOFs, highlighting the role of substituents in metal-ligand interactions .
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